[1-(Trifluoromethyl)imidazol-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine: is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a trifluoromethyl group attached to the imidazole ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine typically involves the introduction of a trifluoromethyl group into the imidazole ring. One common method is the reaction of imidazole with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide. The resulting product is then subjected to further purification steps to obtain the desired compound.
Industrial Production Methods: On an industrial scale, the production of [1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine may involve more efficient and cost-effective methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product. The choice of reagents and reaction conditions is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine can undergo oxidation reactions to form corresponding imidazole derivatives with higher oxidation states.
Reduction: The compound can be reduced to form various reduced imidazole derivatives.
Substitution: It can participate in substitution reactions where the trifluoromethyl group or other substituents on the imidazole ring are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various imidazole derivatives with different degrees of saturation.
Scientific Research Applications
Chemistry: In chemistry, [1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Medicine: In medicine, [1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine is investigated for its therapeutic potential. It may be used in the design of new pharmaceuticals targeting specific diseases or conditions.
Industry: In the industrial sector, this compound finds applications in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of [1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to the inhibition or activation of specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- [1-(trifluoromethyl)-1H-imidazol-4-yl]methanamine
- [1-(trifluoromethyl)-1H-imidazol-5-yl]methanamine
- [1-(trifluoromethyl)-1H-imidazol-3-yl]methanamine
Comparison: Compared to these similar compounds, [1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine is unique due to the specific position of the trifluoromethyl group on the imidazole ring. This positional difference can significantly affect the compound’s chemical reactivity, biological activity, and physical properties. For example, the position of the trifluoromethyl group may influence the compound’s ability to interact with biological targets, its solubility, and its stability under various conditions.
Properties
Molecular Formula |
C5H6F3N3 |
---|---|
Molecular Weight |
165.12 g/mol |
IUPAC Name |
[1-(trifluoromethyl)imidazol-2-yl]methanamine |
InChI |
InChI=1S/C5H6F3N3/c6-5(7,8)11-2-1-10-4(11)3-9/h1-2H,3,9H2 |
InChI Key |
MXGGLKBSZNDRIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.